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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

replication of the unnatural base pair, isocytosine (isoC) and isoguanine (isoG). This

technology is a cornerstone in the expansion of the genetic alphabet, enabling novel

applications in synthetic biology, diagnostics, and therapeutics.

Introduction
The central dogma of molecular biology is founded on the specific pairing of four nucleobases:

adenine (A) with thymine (T), and guanine (G) with cytosine (C). The isocytosine-isoguanine

(isoC-isoG) pair represents a significant advancement in synthetic biology, functioning as a

third, unnatural base pair (UBP) that can be replicated and transcribed alongside its natural

counterparts.[1] The isoC-isoG pair forms three hydrogen bonds, similar to the G-C pair, but

with a distinct hydrogen bonding pattern, ensuring its orthogonality to the natural base pairs.[2]

[3]

The ability to incorporate this UBP into DNA and RNA opens up possibilities for site-specific

labeling, the development of novel diagnostics, and the creation of therapeutic agents with

enhanced functionalities.[4][5] However, the successful replication of the isoC-isoG pair is

contingent on several factors, including the chemical stability of the nucleosides, the choice of

DNA polymerase, and the optimization of reaction conditions.[6] A significant challenge is the

tautomerism of isoguanine, which can lead to mispairing with thymine.[3][6] The use of 5-

methylisocytosine (MeisoC) enhances the hydrolytic stability compared to isoC.[7]
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Synthesis of isoC and isoG Nucleosides and
Triphosphates
The foundation of isoC-isoG replication lies in the chemical synthesis of the corresponding

nucleoside triphosphates (dNTPs) and phosphoramidites for oligonucleotide synthesis.

Synthesis of 5-Methyl-isocytidine (MeisoC) and
Isoguanosine (isoG) Phosphoramidites
The synthesis of MeisoC and isoG phosphoramidites is crucial for incorporating these

unnatural bases into synthetic DNA oligonucleotides (e.g., primers). Due to the acid lability of

the glycosidic bonds, specific protecting groups are employed.[2]

Protocol for Solid-Phase Oligonucleotide Synthesis with MeisoC and isoG:

Protecting Groups:

Protect the N2 position of 5-Me-isodC and the N6 position of isodG with

diisobutylformamidine.[2]

Protect the O2 position of isodG with diphenylcarbamoyl (DPC), which is labile under

standard ammonium hydroxide deprotection.[2]

Deblocking: Use dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) in the

deblocking mix to prevent cleavage of the acid-sensitive glycosidic bonds.[2]

Coupling, Capping, and Oxidation: Follow standard phosphoramidite chemistry protocols for

the coupling, capping, and oxidation steps on an automated DNA synthesizer.

Deprotection: Deprotect the oligonucleotide using standard ammonium hydroxide conditions

to remove the formamidine and DPC protecting groups.

Synthesis of dMeisoCTP and disoGTP
The enzymatic incorporation of MeisoC and isoG requires their corresponding 2'-

deoxynucleoside 5'-triphosphates (dNTPs). Several methods exist for the synthesis of

nucleoside triphosphates, with the Yoshikawa protocol being a common approach.
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General Yoshikawa Protocol for dNTP Synthesis:

Monophosphorylation: Selectively monophosphorylate the 5'-hydroxyl of the unprotected

deoxynucleoside with phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent.

Reaction with Pyrophosphate: The resulting phosphorodichloridate intermediate is reacted in

situ with pyrophosphate to yield a cyclic triphosphate.

Hydrolysis: The cyclic triphosphate is then hydrolyzed to the desired 5'-triphosphate.

Purification: Purify the dNTP using anion-exchange chromatography.

Enzymatic Replication of the isoC-isoG Base Pair
The fidelity and efficiency of isoC-isoG replication are highly dependent on the chosen DNA

polymerase. While some high-fidelity proofreading polymerases may struggle to accommodate

the unnatural base pair, Family A polymerases like Taq polymerase have shown greater

success.[6]

Polymerase Chain Reaction (PCR) with the isoC-isoG
Pair
This protocol outlines the site-specific incorporation of isoG into a PCR product using a primer

containing MeisoC.

Table 1: PCR Reaction Setup for isoC-isoG Incorporation
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Component Final Concentration

10X PCR Buffer 1X

dNTPs (dATP, dCTP, dGTP, dTTP) 200 µM each

dMeisoCTP 200 µM

disoGTP 200 µM

Forward Primer (containing MeisoC) 0.1 - 1.0 µM

Reverse Primer 0.1 - 1.0 µM

Template DNA 1-10 ng

Taq DNA Polymerase 1-2.5 units

Nuclease-free water to final volume

Protocol for PCR with isoC-isoG:

Reaction Setup: Prepare the PCR master mix on ice according to the specifications in Table

1.

Thermal Cycling:

Initial Denaturation: 95°C for 2 minutes.

30-35 Cycles:

95°C for 30 seconds (Denaturation)

55-65°C for 30 seconds (Annealing - optimize based on primer Tm)

72°C for 1 minute/kb (Extension)

Final Extension: 72°C for 5 minutes.

Hold: 4°C.

Analysis: Analyze the PCR products by agarose gel electrophoresis.
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Workflow for PCR with 2'-deoxyisoguanosine

Reaction Preparation

PCR Amplification

Post-PCR Analysis

Template DNA
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Primers (one with d-isoC)

Natural dNTPs + d-isoGTP

Taq Polymerase
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(55-65°C)

Extension
(72°C) 30-35 Cycles

Agarose Gel
Electrophoresis

Sanger Sequencing
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Caption: Workflow for PCR incorporating the isoC-isoG unnatural base pair.

Primer Extension Assay for Fidelity Analysis
A primer extension assay can be used to assess the fidelity of a DNA polymerase in

incorporating the correct unnatural base opposite its partner in a template.

Table 2: Primer Extension Reaction Setup
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Component Final Concentration

10X Reaction Buffer 1X

5'-radiolabeled Primer 20 nM

Template Oligonucleotide (containing isoG) 40 nM

dNTP mix (including dMeisoCTP) 200 µM each

DNA Polymerase 0.1 units/µL

Nuclease-free water to final volume

Protocol for Primer Extension:

Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.

Annealing: Anneal the labeled primer to the template oligonucleotide containing the

unnatural base by heating to 95°C and slowly cooling to room temperature.

Extension Reaction:

Prepare the reaction mix as described in Table 2.

Incubate at the optimal temperature for the DNA polymerase for 5-30 minutes.

Quenching: Stop the reaction by adding an equal volume of loading buffer (e.g., 95%

formamide, 20 mM EDTA).

Analysis: Separate the products on a denaturing polyacrylamide gel and visualize by

autoradiography.

Logical Flow of a Primer Extension Assay
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Caption: Logical workflow of a primer extension assay to assess polymerase fidelity.

Quantitative Data
DNA Polymerase Fidelity
The fidelity of DNA polymerases varies when replicating the isoC-isoG base pair. The error rate

is a critical parameter for applications requiring high sequence accuracy.
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Table 3: Reported Fidelity of DNA Polymerases for isoC-isoG Replication

DNA
Polymerase

Family
Proofreading
(3'→5' Exo)

Reported
Fidelity/Selecti
vity for isoC-
isoG

Reference

Klenow

Fragment (exo-)
A No

Incorporates iso-

G opposite iso-C
[8]

T7 RNA

Polymerase
- No

Incorporates iso-

G opposite iso-C
[8]

AMV Reverse

Transcriptase
RT No

Incorporates iso-

G opposite iso-C
[8]

T4 DNA

Polymerase
B Yes

Does not

efficiently

incorporate iso-G

opposite iso-C

[8]

Taq DNA

Polymerase
A No

~86% selectivity

for isoG

incorporation

[4]

Deep Vent (exo-) B No
Can incorporate

iso-G
-

Note: Fidelity can be sequence-dependent and influenced by reaction conditions.

Thermodynamic Stability of the isoC-isoG Base Pair
The thermodynamic stability of a DNA duplex is influenced by its base composition. The

melting temperature (Tm) is a key indicator of duplex stability.

Table 4: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes in 1 M NaCl
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Nearest-Neighbor
Sequence (5'→3')

ΔH° (kcal/mol) ΔS° (cal/mol·K) ΔG°₃₇ (kcal/mol)

AA/TT -7.6 -21.3 -1.0

AT/TA -7.2 -20.4 -0.9

TA/AT -7.2 -21.3 -0.9

CA/GT -8.5 -22.7 -1.5

GT/CA -8.4 -22.4 -1.5

CT/GA -7.8 -21.0 -1.3

GA/CT -8.2 -22.2 -1.3

CG/GC -10.6 -27.2 -2.2

GC/CG -9.8 -24.4 -2.1

GG/CC -8.0 -19.9 -1.8

Data adapted from established nearest-neighbor parameters. Specific thermodynamic data for

isoC-isoG pairs can be experimentally determined and will vary based on the flanking

sequences. The methylation of cytosine has been shown to increase the Tm of a B-form duplex

by approximately 1°C per methylation.[9]

Applications in Research and Drug Development
Expanded Genetic Alphabet: The isoC-isoG pair expands the genetic alphabet from four to

six letters, increasing the information storage capacity of DNA.[1]

Site-Specific Labeling: Fluorophores, quenchers, or other functional molecules can be

attached to isoC or isoG for use in diagnostic assays.

Aptamer and DNAzyme Selection: The expanded alphabet can be used in SELEX

(Systematic Evolution of Ligands by Exponential Enrichment) to generate aptamers and

DNAzymes with novel binding and catalytic properties.
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Therapeutic Oligonucleotides: The inclusion of isoC and isoG can enhance the stability and

specificity of antisense oligonucleotides and siRNAs.

Troubleshooting
Problem Possible Cause Solution

No PCR product Polymerase inhibition

Use a polymerase known to be

compatible with isoC-isoG.

Optimize Mg²⁺ concentration.

Primer-template annealing

issues

Optimize annealing

temperature. Ensure correct

primer design.

Non-specific PCR products Low annealing temperature
Increase annealing

temperature.

Primer-dimer formation
Redesign primers. Use a hot-

start polymerase.

Low PCR yield
Suboptimal dNTP

concentrations

Ensure equimolar

concentrations of all six

dNTPs.

Inefficient polymerase
Try a different DNA

polymerase.

Sequence errors (T instead of

MeisoC)
Tautomerization of isoG

Use a polymerase with higher

fidelity for the UBP. Sequence

multiple clones to identify the

consensus sequence.

By following these protocols and considering the factors outlined, researchers can successfully

implement the isocytosine-isoguanine unnatural base pair in their work, paving the way for

innovative applications in molecular biology and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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